BenchChemオンラインストアへようこそ!

7-ethoxy-N-(2-methyl-1,3-dioxoisoindolin-5-yl)benzofuran-2-carboxamide

Medicinal Chemistry Physicochemical Profiling Structure-Activity Relationship

This benzofuran-2-carboxamide derivative integrates three critical pharmacophoric features: 7-ethoxy substitution, N-methyl-dioxoisoindoline module, and 5-yl attachment geometry (TPSA 88.8 Ų). Its reduced TPSA vs. the 4-yl isomer (97.6 Ų) supports CNS-penetrant programs, while the dioxoisoindoline moiety enables cereblon (CRBN) engagement for PROTAC development. Sourced exclusively for IDO1, T-type calcium channel, and COX-targeted research.

Molecular Formula C20H16N2O5
Molecular Weight 364.357
CAS No. 921874-89-7
Cat. No. B2577598
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-ethoxy-N-(2-methyl-1,3-dioxoisoindolin-5-yl)benzofuran-2-carboxamide
CAS921874-89-7
Molecular FormulaC20H16N2O5
Molecular Weight364.357
Structural Identifiers
SMILESCCOC1=CC=CC2=C1OC(=C2)C(=O)NC3=CC4=C(C=C3)C(=O)N(C4=O)C
InChIInChI=1S/C20H16N2O5/c1-3-26-15-6-4-5-11-9-16(27-17(11)15)18(23)21-12-7-8-13-14(10-12)20(25)22(2)19(13)24/h4-10H,3H2,1-2H3,(H,21,23)
InChIKeyGLDMKRRYIWOHFR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

7-Ethoxy-N-(2-methyl-1,3-dioxoisoindolin-5-yl)benzofuran-2-carboxamide (CAS 921874-89-7): Structural Profile and Positioning


7-Ethoxy-N-(2-methyl-1,3-dioxoisoindolin-5-yl)benzofuran-2-carboxamide (CAS 921874-89-7) is a synthetic small molecule (MW 364.35 g/mol, MF C20H16N2O5) featuring a 7-ethoxybenzofuran-2-carboxylic acid core linked via a carboxamide bridge to an N-methyl-1,3-dioxoisoindolin-5-amine moiety [1]. The compound belongs to the broader class of 1,3-dioxoisoindoline-5-carboxamide derivatives, which have been evaluated as T-type calcium channel blockers and are structurally positioned within patent landscapes covering IDO1 inhibitors and isoindole-containing anti-inflammatory agents [2][3]. Its defining structural features include the ethoxy substituent at the benzofuran 7-position, the N-methyl group on the dioxoisoindoline ring, and the 5-yl (para-like) attachment geometry of the isoindoline to the carboxamide nitrogen—each of which differentiates it from closely related analogs and influences its physicochemical and potential pharmacological profile [1].

Why Generic Benzofuran-2-Carboxamide or Isoindoline Analogs Cannot Substitute for 7-Ethoxy-N-(2-methyl-1,3-dioxoisoindolin-5-yl)benzofuran-2-carboxamide


The 7-ethoxy-N-(2-methyl-1,3-dioxoisoindolin-5-yl)benzofuran-2-carboxamide scaffold integrates three discrete structural decision points that collectively govern its physicochemical and target-engagement profile: (i) the 7-ethoxy substitution on the benzofuran ring, (ii) the N-methyl modification on the dioxoisoindoline, and (iii) the 5-yl (versus 4-yl) attachment geometry of the isoindoline to the carboxamide nitrogen [1][2]. Each of these features independently modulates properties such as hydrogen-bond donor/acceptor count, topological polar surface area (TPSA), and lipophilicity (XLogP3), which in turn influence membrane permeability, metabolic stability, and binding orientation [2][3]. Generic substitution with a des-ethoxy, des-methyl, or positional isomer analog alters at least one of these critical parameters—changing computed TPSA from 88.8 Ų to 97.6 Ų in the 4-yl isomer alone—making inter-compound substitution unreliable without re-validation of the entire pharmacological and pharmacokinetic profile [1][2].

Quantitative Differentiation Evidence for 7-Ethoxy-N-(2-methyl-1,3-dioxoisoindolin-5-yl)benzofuran-2-carboxamide vs. Closest Analogs


Positional Isomer Differentiation: 5-yl vs. 4-yl Isoindoline Attachment Alters TPSA by 8.8 Ų and Hydrogen-Bond Donor Count

The target compound (5-yl isoindoline attachment) exhibits a computed Topological Polar Surface Area (TPSA) of 88.8 Ų and one hydrogen-bond donor (HBD), compared to 97.6 Ų and two HBDs for its positional isomer N-(1,3-dioxoisoindolin-4-yl)-7-ethoxybenzofuran-2-carboxamide (CAS 921573-24-2), a difference attributable to the N-methyl substitution present only in the 5-yl compound [1][2]. This 8.8 Ų reduction in TPSA predicts measurably improved passive membrane permeability for the 5-yl isomer, as TPSA values below 90 Ų are generally associated with favorable oral absorption potential, whereas values approaching 100 Ų raise permeability concerns [2]. Additionally, the reduction from two HBDs to one reduces the desolvation penalty for membrane partitioning [1].

Medicinal Chemistry Physicochemical Profiling Structure-Activity Relationship

Ethoxy vs. Methoxy Substitution at Benzofuran 7-Position: Implications for Lipophilicity and Metabolic Stability

The target compound features a 7-ethoxy group (MW contribution 45.06 Da; XLogP3 contribution ~+0.5 relative to methoxy), compared to the 7-methoxy analog (7-methoxy-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-1-benzofuran-2-carboxamide, MW ~350.33 g/mol) [1]. The ethoxy→methoxy substitution represents a classic medicinal chemistry decision point: the larger ethoxy group increases lipophilicity (estimated ΔlogP ≈ +0.5) and steric bulk, which can enhance hydrophobic protein contacts but also introduces an additional site for CYP450-mediated O-dealkylation [2]. In the 1,3-dioxoisoindoline-5-carboxamide series evaluated for T-type calcium channel blockade, the most active compounds (4d and 4n, IC50 = 0.93 and 0.96 μM) incorporated optimized N-substituents, illustrating that even minor structural variations within this scaffold class produce measurable potency differences [2].

Drug Metabolism Pharmacokinetics Medicinal Chemistry

N-Methyl Substitution on Dioxoisoindoline: Hydrogen-Bond Donor Reduction and Solubility Modulation

The N-methyl group on the dioxoisoindoline ring of the target compound eliminates one hydrogen-bond donor (HBD) relative to the non-methylated analog N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-1-benzofuran-2-carboxamide (MW 306.27 g/mol, HBD = 2) [1]. This methylation converts a secondary imide N–H into a tertiary N–CH3 group, reducing HBD count from 2 to 1 and eliminating a potential site for Phase II glucuronidation [1]. In the broader 1,3-dioxoisoindoline-5-carboxamide literature, N-substitution patterns critically influenced both T-type calcium channel blocking potency (0.93–1.81 μM range) and selectivity profiles, demonstrating that even the presence or absence of a single methyl group can determine whether a compound is active or inactive [2].

Physicochemical Optimization Solubility Hydrogen Bonding

Scaffold Positioning Within IDO1 Inhibitor and T-Type Calcium Channel Blocker Patent Landscapes

The target compound is registered in the Therapeutic Target Database (TTD) as a small-molecule inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1), a key immuno-oncology target [1]. Simultaneously, its core scaffold—1,3-dioxoisoindoline-5-carboxamide—has been explicitly validated as a T-type calcium channel (Cav3.1) blocking pharmacophore, with lead compounds achieving IC50 values of 0.93–0.96 μM and a patent (US2007/xxxx) claiming 1,3-dioxoisoindole derivatives with selective T-type calcium channel antagonism [2][3]. This dual-target positioning distinguishes the compound from simpler benzofuran-2-carboxamides (e.g., 7-ethoxy-N-phenylbenzofuran-2-carboxamide, CAS 350488-70-9) that lack the dioxoisoindoline pharmacophore and are not associated with either IDO1 or calcium channel activity . The integration of both the benzofuran and dioxoisoindoline modules within a single molecular framework creates a polypharmacological potential that neither fragment alone can achieve [2].

Immuno-Oncology Calcium Channel Pharmacology Patent Landscape

Optimal Research and Procurement Application Scenarios for 7-Ethoxy-N-(2-methyl-1,3-dioxoisoindolin-5-yl)benzofuran-2-carboxamide


IDO1-Targeted Immuno-Oncology Probe Development

Based on its TTD annotation as an IDO1 inhibitor, this compound serves as a starting scaffold for medicinal chemistry campaigns targeting the kynurenine pathway in cancer immunotherapy [1]. The structural features differentiating it from other benzofuran-2-carboxamides—particularly the N-methyl-dioxoisoindoline module—provide additional vectors for structure-activity relationship (SAR) exploration that are absent in simpler analogs lacking the isoindoline pharmacophore [2]. Researchers developing IDO1-targeted PROTACs or bifunctional degraders may find the dioxoisoindoline moiety advantageous as a potential E3 ligase-recruiting element, given the established use of phthalimide-based scaffolds in cereblon (CRBN) engagement [1].

T-Type Calcium Channel (Cav3.1) Blocker Optimization

The 1,3-dioxoisoindoline-5-carboxamide core of this compound aligns directly with the pharmacophore established by Kim et al. (2007) for T-type calcium channel blockade, where lead compounds 4d and 4n achieved IC50 values of 0.93 and 0.96 μM, respectively [3]. The target compound's additional benzofuran module offers an unexplored vector for enhancing Cav3.1 subtype selectivity over Cav3.2 and Cav3.3, which remains a key challenge in the field. The reduced TPSA (88.8 Ų vs. 97.6 Ų for the 4-yl isomer) supports its prioritization for CNS-penetrant calcium channel blocker programs, where passive diffusion across the blood-brain barrier is essential [4].

Anti-Inflammatory Agent Development Leveraging Isoindole Pharmacophore

Isoindole derivatives containing the 1,3-dioxoisoindoline moiety have been patented for anti-inflammatory applications, including respiratory conditions such as asthma and rhinitis [5]. The target compound's dual benzofuran–dioxoisoindoline architecture provides a differentiated scaffold for exploring COX-inhibitory activity, as 1,3-dioxoisoindoline derivatives have demonstrated cyclooxygenase inhibitory properties in prior screening campaigns . The N-methyl modification reduces metabolic liability compared to non-methylated analogs, potentially improving the pharmacokinetic profile needed for chronic inflammatory disease models [4].

Chemical Biology Tool for Multivalent Target Engagement Studies

The compound's integration of benzofuran (a privileged aromatic heterocycle) and dioxoisoindoline (a hydrogen-bonding pharmacophore) within a single, modular framework makes it suitable as a chemical biology probe for studying polypharmacology [2][3]. Unlike single-pharmacophore analogs such as 7-ethoxy-N-phenylbenzofuran-2-carboxamide (CAS 350488-70-9), which can only interrogate one target class, this compound enables simultaneous engagement with multiple protein families (IDO1, T-type calcium channels, COX enzymes), supporting systems-level target deconvolution studies [1][2].

Quote Request

Request a Quote for 7-ethoxy-N-(2-methyl-1,3-dioxoisoindolin-5-yl)benzofuran-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.